molecular formula C5H12O5 B092547 Xylitol CAS No. 16277-71-7

Xylitol

Número de catálogo: B092547
Número CAS: 16277-71-7
Peso molecular: 152.15 g/mol
Clave InChI: HEBKCHPVOIAQTA-NGQZWQHPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

El xilitol es un alcohol de azúcar de cinco carbonos que se produce naturalmente con la fórmula química C5H12O5. Es un sólido cristalino incoloro o blanco que es soluble en agua. El xilitol se clasifica como un polialcohol y un alcohol de azúcar, específicamente un alditol. Se utiliza comúnmente como sustituto del azúcar debido a su sabor dulce, que es comparable al de la sacarosa pero con menos calorías y un índice glucémico más bajo . El xilitol se encuentra en pequeñas cantidades en diversas frutas y verduras, y también lo produce el cuerpo humano durante el metabolismo de los carbohidratos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El xilitol se puede sintetizar mediante métodos químicos y biotecnológicos. La síntesis química suele implicar la hidrogenación catalítica de la xilosa, un azúcar derivado de la hemicelulosa, utilizando un catalizador como el níquel Raney bajo gas hidrógeno a alta presión . Este método es intensivo en energía y utiliza catalizadores tóxicos.

Métodos de producción industrial: La producción industrial de xilitol a menudo comienza con biomasa lignocelulósica, de la cual se extrae la xilana. La xilana se hidroliza entonces para producir xilosa, que se hidrogena posteriormente para formar xilitol . Los métodos biotecnológicos implican la fermentación microbiana de la xilosa utilizando microorganismos modificados genéticamente, lo que se considera más respetuoso con el medio ambiente y eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: El xilitol experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

    Oxidación: El xilitol se puede oxidar a xilulosa utilizando agentes oxidantes como el ácido nítrico.

    Reducción: El xilitol se produce por la reducción de la xilosa utilizando gas hidrógeno y un catalizador.

    Sustitución: El xilitol puede experimentar reacciones de sustitución en las que los grupos hidroxilo se sustituyen por otros grupos funcionales.

Productos principales:

Aplicaciones Científicas De Investigación

El xilitol tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Mecanismo De Acción

Comparación Con Compuestos Similares

El xilitol se compara a menudo con otros alcoholes de azúcar como el sorbitol, el manitol y el eritritol:

Singularidad: Las propiedades únicas del xilitol incluyen su capacidad para inhibir el crecimiento bacteriano en la cavidad oral y su menor índice glucémico, lo que lo hace adecuado para personas con diabetes .

Compuestos similares:

En conclusión, el xilitol es un compuesto versátil con numerosas aplicaciones en diversos campos, desde la alimentación y la medicina hasta los procesos industriales. Sus propiedades únicas y sus beneficios para la salud lo convierten en una alternativa atractiva a los azúcares tradicionales y a otros alcoholes de azúcar.

Propiedades

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Record name XYLITOL
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name xylitol
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DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
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Molecular Weight

152.15 g/mol
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Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
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Record name XYLITOL
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Record name Adonitol
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Boiling Point

215-217, 216 °C
Record name Xylitol
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Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
Record name XYLITOL
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Vapor Pressure

0.00247 [mmHg]
Record name Xylitol
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Mechanism of Action

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility.
Record name Xylitol
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Color/Form

Monoclinic crystals from alcohol

CAS No.

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
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Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
Record name Xylitol
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Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
Name
xylitol
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[Compound]
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sugars
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Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylitol
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Xylitol
Reactant of Route 3
Xylitol
Reactant of Route 4
Xylitol
Reactant of Route 5
Xylitol
Reactant of Route 6
Xylitol

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